molecular formula C6H7ClN2O4 B1662296 Cl-HIBO CAS No. 909400-43-7

Cl-HIBO

Katalognummer B1662296
CAS-Nummer: 909400-43-7
Molekulargewicht: 206.58 g/mol
InChI-Schlüssel: FDSXCQTXUSQQFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular weight of Cl-HIBO is 206.59 . Its chemical formula is C6H7ClN2O4 .


Physical And Chemical Properties Analysis

Cl-HIBO is soluble to 20 mM in water .

Relevant Papers The paper “Design, synthesis, and pharmacology of a highly subtype-selective GluR1/2 agonist, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO)” by Bjerrum EJ, et al. published in J Med Chem in 2003 seems to be a key reference for Cl-HIBO. Unfortunately, I couldn’t retrieve more papers in the search results.

Wissenschaftliche Forschungsanwendungen

Cl-HIBO, or 4-Chlorohomoibotenic acid, is a compound that acts as a full agonist at AMPA receptors (AMPARs). It is the most selective agonist reported to-date for GluR1/2 . This makes Cl-HIBO a valuable tool for studying the biological behavior and distribution of AMPARs .

Here’s some more detailed information:

  • Summary of the Application : Cl-HIBO is used in neuroscience research to study the function and distribution of AMPA receptors, particularly those containing GluR1 and GluR2 subunits .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the experiment. However, Cl-HIBO is typically applied to biological samples (such as brain tissue or cultured cells) and its effects on AMPA receptor activity are measured. The effective concentration of Cl-HIBO is usually between 0.1-100 µM .
  • Results or Outcomes : The use of Cl-HIBO has helped researchers gain a better understanding of AMPA receptors and their role in the brain. For example, it has been found that Cl-HIBO is a subtype-selective and strongly desensitizing AMPA receptor agonist; selective for GluA1 and GluA2 subunit-containing receptors .

Eigenschaften

IUPAC Name

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXCQTXUSQQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cl-HIBO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cl-HIBO
Reactant of Route 2
Cl-HIBO
Reactant of Route 3
Cl-HIBO
Reactant of Route 4
Cl-HIBO
Reactant of Route 5
Cl-HIBO
Reactant of Route 6
Cl-HIBO

Citations

For This Compound
61
Citations
EJ Bjerrum, AS Kristensen, DS Pickering… - Journal of medicinal …, 2003 - ACS Publications
… for Cl-HIBO is similar to those of AMPA and Br-HIBO and depends on the presence of cyclothiazide, showing that Cl-HIBO … for GluR1/2, we expect that Cl-HIBO will be a valuable tool for …
Number of citations: 47 pubs.acs.org
AH Ahmed, Q Wang, H Sondermann… - Proteins: Structure …, 2009 - Wiley Online Library
… o 18 and the affinity of homomeric GluR216 for Cl-HIBO is ∼100-fold greater than GluR3 in the … The exception is Cl-HIBO, which does show a significant difference in affinity between …
Number of citations: 56 onlinelibrary.wiley.com
F Kawakita, H Kanamaru, R Asada… - Translational Stroke …, 2022 - Springer
… Cl-HIBO or the vehicle was intracerebroventricularly … In our preliminary study, 0.09 and 0.45 μg Cl-HIBO in 0.9 μL phosphate … As both dosages of Cl-HIBO had no effects on physiological …
Number of citations: 16 link.springer.com
F Kawakita, F Nakano, H Kanamaru, R Asada… - Translational Stroke …, 2023 - Springer
… into the left lateral ventricle to a depth of 2.2 mm to infuse 2 μL sterile PBS solution with or without 1 μg R-periostin, or 0.9 μL sterile PBS solution with or without 0.45 μg Cl-HIBO at a rate …
Number of citations: 2 link.springer.com
C Kasper, K Frydenvang, P Naur, M Gajhede… - FEBS letters, 2008 - Elsevier
… absence of a water molecule in the vicinity of Phe724 may be critical for binding of ligands in the binding core of iGluR4 and may explain the difference in selectivity of Br-HIBO, Cl-HIBO …
Number of citations: 17 www.sciencedirect.com
JJ Fleming, PM England - Bioorganic & medicinal chemistry, 2010 - Elsevier
… Cl-HIBO … Cl-HIBO GluA1 i (4.7 ± 1.1 μM); GluA2 o (Q) (1.7 ± 0.6 μM); GluA3 i (2700 ± 350 μM); … Later, Cl-HIBO was synthesized and shown to have a selectivity of 658- and 1588-fold for …
Number of citations: 23 www.sciencedirect.com
R Risgaard, KB Hansen… - Chemistry–A European …, 2010 - Wiley Online Library
… Thus, Cl-HIBO (5) exploits a single amino acid difference between GluA1/2 and GluA3/4 (Phe vs. Tyr), whereas the benzyl group of 2-Bn-tet-AMPA (6) interacts with a non-conserved …
U Madsen, DS Pickering, B Nielsen… - …, 2005 - Elsevier
4-Alkylated analogues of homoibotenic acid (HIBO) have previously shown high potency and selectivity at ionotropic and metabotropic glutamic acid receptor (iGluR and mGluR) …
Number of citations: 18 www.sciencedirect.com
E Szymanska, K Frydenvang… - Journal of medicinal …, 2011 - ACS Publications
In order to map out molecular determinants for competitive blockade of AMPA receptor subtypes, a series of 2-carboxyethylphenylalanine derivatives has been synthesized and …
Number of citations: 26 pubs.acs.org
BH Harvey, M Shahid - Pharmacology Biochemistry and Behavior, 2012 - Elsevier
Anxiety disorders are amongst the most common and disabling of psychiatric illnesses and have severe health and socio-economic implications. Despite the availability of a number of …
Number of citations: 101 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.